![molecular formula C21H17N3O B2755153 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide CAS No. 305357-89-5](/img/structure/B2755153.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as BMN-673 and belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors have been studied extensively for their role in cancer treatment, and BMN-673 is one of the most promising compounds in this class.

科学的研究の応用

Anticancer Agent

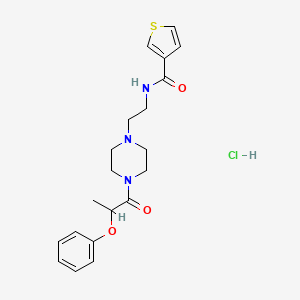

GLUT1-IN-2 has been identified as a potential anticancer agent . Tumor cells rely on aerobic glycolysis to support growth and survival, thus require more glucose supply. Glucose transporters GLUTs, primarily GLUT1, are overexpressed in various cancers . Targeting GLUTs has been regarded as a promising anticancer strategy .

Glucose Uptake Inhibitor

GLUT1-IN-2 has been evaluated as a potential GLUT1 inhibitor . It was identified from a virtual screening of the NCI chemical library by a high-throughput cell-based method using a fluorescent glucose analogue .

Enhancing Anticancer Activity of Other Drugs

GLUT1-IN-2 may enhance the activity of other anticancer drugs . For instance, it was found that GLUT1-IN-2 synergistically enhanced the anticancer activity of metformin in SKOV3 ovarian cancer cells .

Transport Mechanism of Glycoconjugate Drugs

GLUT1-IN-2 has been used in studies to understand the transport mechanism of glycoconjugate drugs through GLUT1 . Molecular dynamics simulations have been employed to examine the thermodynamics governing the transport of glucose and two glycoconjugate drugs by GLUT1 .

Understanding the Warburg Effect

The Warburg effect is a phenomenon where cancer cells rely more on glycolysis for energy production, even in an environment with an abundant oxygen supply . GLUT1-IN-2, as a GLUT1 inhibitor, can be used to study this effect .

Drug Discovery and Design

The study of GLUT1-IN-2 can facilitate the discovery and rational design of GLUT1-targeted anticancer drugs . The understanding of the transport mechanism of GLUT1 can provide novel atomic-scale insights .

特性

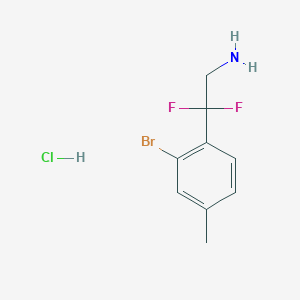

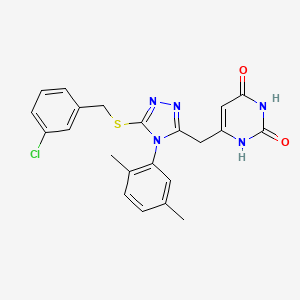

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAZKDZNMRHORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide | |

Q & A

Q1: What is the significance of targeting Chlamydia pneumoniae?

A1: Chlamydia pneumoniae is an intracellular bacterium notorious for its poor response to conventional antibiotic treatments. [] Inadequate antibiotic use often leads to chronic infections, potentially contributing to serious conditions like asthma, atherosclerosis, and even Alzheimer's disease. []

Q2: What are the challenges in developing new antichlamydial drugs?

A2: Research on Chlamydia is hampered by the lack of advanced genetic tools readily available for other antimicrobial research. This limitation necessitates alternative approaches to drug discovery. []

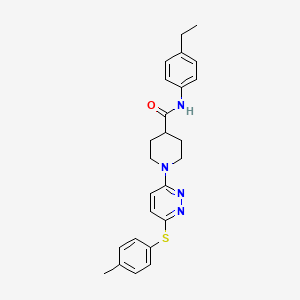

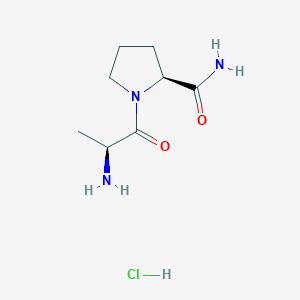

Q3: How was N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide identified as a potential antichlamydial agent?

A3: Researchers designed a set of 2-arylbenzimidazoles, including N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide, based on previous findings suggesting their potential antichlamydial activity. []

Q4: What is the mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide against Chlamydia pneumoniae?

A4: The precise mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide against Chlamydia pneumoniae is currently unknown. Further research is required to elucidate how this compound interacts with its target within the bacteria and the downstream effects leading to its antichlamydial activity.

Q5: What was the rationale behind synthesizing a series of 2-arylbenzimidazoles?

A5: The decision to synthesize 2-arylbenzimidazoles stemmed from earlier research findings indicating their potential as antichlamydial agents. This class of compounds likely possesses structural features that could interfere with essential Chlamydia pneumoniae processes. []

Q6: How many 2-arylbenzimidazole derivatives were synthesized, and how were they evaluated for their antichlamydial activity?

A6: The research involved synthesizing 33 different 2-arylbenzimidazole derivatives. [] These derivatives were then tested against the Chlamydia pneumoniae strain CWL-029 in an acute infection model. The researchers used a time-resolved fluorescence immunoassay (TR-FIA) at a concentration of 10 μM to assess the inhibitory effects of the derivatives. []

Q7: What were the key findings of the antichlamydial activity screening?

A7: The screening revealed that 14 of the synthesized compounds exhibited at least 80% inhibition of C. pneumoniae growth at a 10 μM concentration. Importantly, these compounds showed minimal impact on the viability of the host cells. []

Q8: Which compound demonstrated the highest antichlamydial potency, and what was its minimum inhibitory concentration (MIC)?

A8: Among the tested compounds, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide (compound 42 in the study) showed the most potent antichlamydial activity. [] Its MIC was determined to be 10 μM against C. pneumoniae CWL-029 and 6.3 μM against the clinical strain CV-6. []

Q9: What methods were used to evaluate the effects of the compounds on Chlamydia pneumoniae?

A9: Beyond the TR-FIA method, the researchers utilized immunofluorescence microscopy to visually assess the effects of the nine most promising compounds on two different C. pneumoniae strains (CWL-029 and CV-6). [] This technique allowed them to observe the impact of the compounds on the morphology and development of the bacteria.

Q10: What is the significance of the findings regarding N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide?

A10: This research highlights the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide and the broader 2-arylbenzimidazole class as a valuable starting point for developing new antichlamydial drugs. The compound's effectiveness against C. pneumoniae, along with its minimal impact on host cell viability, makes it a promising lead compound for further investigation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2755070.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2755087.png)

![2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2755092.png)

![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)